1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine
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Overview
Description
1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzyl group, which is further substituted with a bromo and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-bromo-2-(2,2,2-trifluoroethoxy)benzene, can be synthesized through a reaction involving 3-bromophenol and 2,2,2-trifluoroethanol under acidic conditions.
Nucleophilic Substitution: The benzyl intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine involves its interaction with specific molecular targets. The bromo and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound is structurally similar but lacks the pyrrolidine ring.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Another similar compound with a different substitution pattern on the benzene ring
Uniqueness
1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the trifluoroethoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[3-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO/c14-11-5-3-4-10(8-18-6-1-2-7-18)12(11)19-9-13(15,16)17/h3-5H,1-2,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHAYCWOMXGPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C(=CC=C2)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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